molecular formula C16H22N4O2S B5977134 3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine

3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine

Cat. No.: B5977134
M. Wt: 334.4 g/mol
InChI Key: DISSZBXITMTJGU-UHFFFAOYSA-N
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Description

3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a benzyltriazole moiety and a methylsulfonyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine typically involves the following steps:

    Formation of Benzyltriazole: The benzyltriazole moiety can be synthesized through a Huisgen 1,3-dipolar cycloaddition between benzyl azide and an alkyne.

    Attachment to Piperidine: The benzyltriazole is then attached to a piperidine ring through a nucleophilic substitution reaction.

    Introduction of Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced via sulfonylation using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyltriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the benzyltriazole moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine involves its ability to stabilize metal ions, particularly copper(I), by forming strong coordination complexes. This stabilization enhances the catalytic activity of copper in various chemical reactions, including azide-alkyne cycloaddition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine is unique due to its combination of a piperidine ring, benzyltriazole moiety, and methylsulfonyl group. This unique structure provides enhanced stability and reactivity, making it more versatile for various applications compared to its simpler counterparts .

Properties

IUPAC Name

3-[(4-benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-23(21,22)20-9-5-8-15(12-20)11-19-13-16(17-18-19)10-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISSZBXITMTJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CN2C=C(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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